molecular formula C18H18O4 B190478 Enterolactone CAS No. 78473-71-9

Enterolactone

カタログ番号: B190478
CAS番号: 78473-71-9
分子量: 298.3 g/mol
InChIキー: HVDGDHBAMCBBLR-PBHICJAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enterolactone is a mammalian lignan metabolite derived from the microbial conversion of dietary plant lignans, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol, in the colon . It exhibits weak estrogenic activity due to its structural similarity to 17β-estradiol, enabling binding to estrogen receptors (ERs) . This compound is primarily absorbed in the glucuronidated form (70–90% of total plasma concentration), with sulfate and free forms constituting smaller fractions . Epidemiological studies associate higher plasma this compound levels with reduced risks of hormone-sensitive cancers (e.g., breast, colorectal) and improved survival outcomes, though results vary by cancer subtype, gender, and methodological factors .

作用機序

Target of Action

Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:

Biochemical Pathways

The metabolism of this compound involves gut microbiota enzymes. Here’s the pathway:

Action Environment

Environmental factors impact this compound’s efficacy:

Understanding this compound’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊

生化学分析

Biochemical Properties

Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. A study describes the short-term variation in this compound in serum, 24-h urine, and spot-urine this compound:creatinine ratio and the relationship between this compound concentrations in serum, 24-h urine, and spot urine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on nude mice, it was found that this compound suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that this compound had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma this compound concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In HepG2 cells, it was observed that this compound did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .

科学的研究の応用

Anticancer Properties

Enterolactone has been extensively studied for its anticancer effects, particularly in relation to hormone-related cancers such as breast and ovarian cancer.

Ovarian Cancer

Research indicates that this compound possesses significant anti-cancer capabilities. A study demonstrated that this compound effectively inhibits ovarian cancer cell proliferation, invasion, and migration in vitro. In vivo experiments using nude mice showed that this compound significantly suppressed tumor growth compared to controls, indicating its potential as a therapeutic agent against ovarian cancer .

Breast Cancer

Epidemiological studies have linked high circulating levels of this compound with a reduced risk of breast cancer. It is hypothesized that this compound's estrogenic activity may play a protective role by modulating estrogen receptor pathways, particularly in postmenopausal women where estrogen levels fluctuate .

Cardiovascular Health

This compound is also associated with cardiovascular benefits. Its consumption has been linked to improved lipid profiles and reduced blood pressure, which are crucial factors in cardiovascular disease prevention.

Dietary Sources

Flaxseed is the richest source of lignans including secoisolariciresinol diglucoside, which is metabolized into enterodiol and subsequently into this compound. Regular consumption of flaxseed has been suggested to enhance plasma levels of this compound, thus potentially improving cardiovascular health outcomes .

Phytoestrogen Activity

This compound exhibits phytoestrogenic properties, acting as a selective estrogen receptor modulator (SERM). This dual action can be beneficial in various contexts:

Estrogenic Effects

In transgenic estrogen-sensitive mice, this compound was shown to induce tissue-specific expression of estrogen-responsive genes, demonstrating its capacity to function similarly to estrogens in certain tissues . This property may be particularly useful in managing menopausal symptoms or conditions influenced by estrogen levels.

Anti-estrogenic Effects

Conversely, this compound may also exhibit anti-estrogenic effects under certain conditions, potentially providing a protective mechanism against hormone-dependent cancers when estrogen levels are high .

Case Studies and Research Findings

StudyFocusFindings
Ovarian CancerThis compound inhibited cell proliferation and tumor growth in vivo.
Breast Cancer RiskHigh plasma levels of this compound correlated with reduced breast cancer risk among postmenopausal women.
Phytoestrogen ActivityThis compound induced estrogen-responsive gene expression in transgenic mice models.
Cardiovascular EffectsConsumption linked to improved lipid profiles and reduced oxidative stress markers.

Q & A

Basic Research Questions

Q. How is enterolactone quantified in human studies, and what are the considerations for selecting biospecimens (e.g., plasma vs. urine)?

this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. Biospecimen selection depends on the research objective: plasma measurements reflect systemic exposure and are used in cohort studies to assess long-term associations with chronic diseases (e.g., mortality in diabetes patients ), while urinary concentrations serve as a marker of recent dietary lignan intake and gut microbiota activity, particularly in cardiometabolic studies . Stability of this compound in storage and inter-individual variability in gut metabolism should also be considered.

Q. What dietary and physiological factors influence this compound bioavailability and metabolism?

this compound levels are modulated by dietary lignan intake (e.g., flaxseed, whole grains), gut microbiota composition, and host factors such as obesity and smoking. Antibiotic use disrupts this compound production by altering microbial metabolism, necessitating stratification in observational studies . Genetic polymorphisms in phase II conjugation enzymes (e.g., UGTs) may further affect inter-individual variability .

Q. What experimental models are used to study this compound’s biological activity, and what are their limitations?

In vitro models (e.g., breast cancer cell lines) evaluate antiproliferative effects via assays like clonogenicity and migration inhibition . However, these models lack the complexity of human metabolism and microbiome interactions. Rodent studies, while useful for pharmacokinetics, often use supraphysiological doses, limiting translational relevance .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between this compound’s role as a causal agent versus a biomarker of health status?

Utilize stratified analyses by health behaviors (e.g., smoking, antibiotic use) to isolate this compound-specific effects from confounding . Mendelian randomization studies could leverage genetic variants linked to lignan metabolism to infer causality. Mechanistic studies should integrate microbiome profiling (e.g., 16S rRNA sequencing) with this compound measurements to dissect host-microbe interactions .

Q. What statistical approaches are recommended for analyzing this compound’s non-linear associations with health outcomes?

Log-transformation of this compound concentrations is common to address skewed distributions, as seen in NHANES analyses of blood pressure . Multivariable Cox proportional hazards models with time-dependent covariates are suitable for mortality studies, adjusting for lifestyle confounders (e.g., diet, physical activity) . Threshold effects can be explored using restricted cubic splines.

Q. How do in vitro models of this compound’s anticancer effects inform translational research, and what are their limitations?

In vitro studies reveal mechanisms like plasmin activation inhibition and MMP-9 suppression in triple-negative breast cancer , but translational gaps exist due to differences in bioavailability between cell culture media and human serum. Co-culture systems with microbiota or immune cells may better mimic in vivo conditions .

Q. What confounding variables must be controlled in observational studies linking this compound to mortality or disease risk?

Key confounders include antibiotic use (within 12 months prior to biospecimen collection), smoking status, BMI, and dietary patterns. Studies should also adjust for socioeconomic factors (e.g., education) that correlate with lignan-rich diets . Sensitivity analyses excluding participants with chronic inflammation or comorbidities can strengthen causal inference .

Q. How can researchers address contradictory findings regarding this compound’s site-specific anticancer efficacy across different cancer types?

Conduct meta-analyses stratified by cancer subtype (e.g., ER+ vs. triple-negative breast cancer) and this compound exposure metrics (plasma vs. dietary intake) . Mechanistic studies comparing gene expression profiles (e.g., uPA/MMP pathways) across cancer models may identify tissue-specific vulnerabilities .

Q. Methodological Considerations Table

Research ObjectiveRecommended DesignKey Methodological ConsiderationsReferences
Causal inference (mortality)Prospective cohort with repeated this compound measurementsAdjust for time-varying confounders; stratify by antibiotic use
Mechanistic anticancer effects3D cell culture + microbiome co-cultureValidate findings with clinical biospecimens (e.g., tumor biopsies)
Gut microbiome interactionsMetagenomics + metabolomicsControl for dietary fiber intake; use standardized lignan doses

類似化合物との比較

Structural and Metabolic Comparison

Compound Structure Source Metabolism Major Conjugates
Enterolactone Dibenzylbutyrolactone Microbial conversion of plant lignans Glucuronidation (>70%), sulfation, free Glucuronide
Enterodiol Dibenzylbutanediol (lacks lactone) Same precursors as this compound Glucuronidation, sulfation Glucuronide
Matairesinol Cyclic lignan Flaxseed, sesame, whole grains Converted to this compound by gut microbiota N/A
Secoisolariciresinol Open-chain lignan Flaxseed, sunflower seeds Converted to enterodiol → this compound N/A
Pinoresinol Furanofuran lignan Olive oil, sesame, Brassica vegetables Converted to this compound via lariciresinol N/A

Key Insights :

  • This compound and enterodiol are co-metabolites , but this compound is more stable and predominant in circulation .
  • Matairesinol and secoisolariciresinol are direct precursors, while pinoresinol requires intermediate steps .

Key Insights :

  • Gender disparity : Higher this compound correlates with lower colorectal cancer mortality in women but higher mortality in men , possibly due to hormonal or microbiome interactions .

Methodological Considerations in Epidemiological Studies

Factor This compound Similar Compounds
Measurement LC-MS/MS quantifies glucuronidated, sulfated, and free forms Enterodiol often measured alongside this compound
Confounding Variables Gut microbiome diversity, antibiotic use, and dietary lignan intake affect levels Precursor lignans (e.g., secoisolariciresinol) depend on food processing
Population Variability Plasma levels range from 0–200 nM; influenced by age, gender, and geography Isoflavonoids (e.g., genistein) show higher variability due to soy intake

Key Insights :

  • Microbiome dependency : this compound production requires specific gut bacteria (e.g., Eggerthella), making it sensitive to antibiotics .
  • Measurement challenges : Most studies report total this compound, but conjugation patterns may influence bioactivity .

準備方法

Chemical Synthesis of Enterolactone

Hydrogenolysis of Matairesinol

The hydrogenolysis of matairesinol, a plant-derived lignan, is a widely used method for this compound production. As detailed in US20050038268A1, this process involves catalytic hydrogenation to cleave benzyl ether bonds and reduce aromatic rings . Matairesinol is dissolved in a polar solvent (e.g., ethanol or THF) and subjected to hydrogen gas (1–10 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds at 25–80°C for 2–24 hours, yielding this compound at 80–95% efficiency .

Critical Parameters :

  • Catalyst Loading : 5–10 wt% Pd/C optimizes bond cleavage without over-reduction.

  • Temperature : 50°C balances reaction rate and selectivity .

  • Solvent Polarity : Ethanol enhances substrate solubility and hydrogen diffusion .

Total Synthesis via Chiral Auxiliaries

Enantioselective synthesis of this compound employs chiral oxazolidinones or Evans auxiliaries to control stereochemistry. Sibi et al. developed a seven-step route using a phenylalaninol-derived auxiliary (Scheme 3) :

  • Diastereoselective Allylation : Auxiliary-bound intermediates undergo allylation with NaHMDS, achieving >95% diastereomeric excess.

  • Lactonization : Oxidative cleavage (OsO₄) and Fetizon’s reagent-mediated cyclization form the lactone core.

  • Demethylation : BBr₃ removes methyl ethers, yielding (-)-enterolactone (19% overall yield) .

Comparison of Synthetic Routes

MethodStarting MaterialStepsYield (%)Enantiomeric Excess
Hydrogenolysis Matairesinol180–95Racemic
Chiral Oxazolidinone Phenylalaninol71995% ee
Organocuprate Aryl Halides52792% ee

Extraction and Isolation from Natural Sources

Ultrasound-Assisted Extraction (UAE)

Frontiers in Nutrition (2024) optimized UAE for lignan recovery from cereals using Response Surface Methodology (RSM) . A Box-Behnken design identified 80% methanol, 40°C, and 60 minutes as optimal parameters, extracting 1,240 μg/100 g lignans from barley sprouts .

Mechanism : Cavitation bubbles disrupt plant cell walls, enhancing solvent penetration. Prolonged sonication (>90 min) degrades lignans, necessitating time optimization .

Extraction Workflow :

  • Sample Preparation : 0.1 g grain homogenized in 1 mL 80% methanol.

  • Sonication : 40°C, 40 kHz, 60 min.

  • Filtration : Centrifugation (22,250 × g, 10 min) and 0.2 μm filtration .

Solvent Optimization

Methanol concentration critically impacts yield due to lignan polarity:

Methanol (%)Lignan Yield (μg/100 g)
50680
801,240
100910

Water co-solvents (20–30%) improve polar lignan solubility but reduce non-polar compound recovery .

Biotechnological and Enzymatic Approaches

Gut Microbiota-Mediated Bioconversion

This compound is endogenously produced by gut bacteria (e.g., Eggerthella lenta) metabolizing dietary lignans . Key enzymes include:

  • Benzyl Ether Reductase (BER) : Catalyzes matairesinol-to-enterodiol conversion .

  • Lactone Synthase : Oxidizes enterodiol to this compound .

Limitations : Low throughput and interindividual variability (plasma ENL: 10–200 nM) hinder industrial scalability .

In Vitro Enzymatic Synthesis

Cell-free systems expressing BER and cytochrome P450s achieve 60–70% conversion rates but require costly cofactors (NADPH, ATP) .

Industrial-Scale Production Challenges

Synthetic vs. Natural Sources

FactorChemical SynthesisNatural Extraction
CostHighModerate
Purity>98%80–90%
Enantiomeric ControlYesNo

Environmental Impact

Hydrogenolysis generates solvent waste (0.5 L/g product), whereas UAE reduces energy use by 40% compared to Soxhlet extraction .

特性

CAS番号

78473-71-9

分子式

C18H18O4

分子量

298.3 g/mol

IUPAC名

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

InChIキー

HVDGDHBAMCBBLR-PBHICJAKSA-N

SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

異性体SMILES

C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

正規SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

物理的記述

Solid

ピクトグラム

Irritant

同義語

2,3-BHBB
2,3-bis(3'-hydroxybenzyl)butyrolactone
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer
3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone
BHMDF
enterolactone
HPMF
trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Pyridinamine, 2-chloro-N-phenyl-
Enterolactone
3-Pyridinamine, 2-chloro-N-phenyl-
Enterolactone
3-Pyridinamine, 2-chloro-N-phenyl-
Enterolactone
3-Pyridinamine, 2-chloro-N-phenyl-
Enterolactone
3-Pyridinamine, 2-chloro-N-phenyl-
Enterolactone
3-Pyridinamine, 2-chloro-N-phenyl-
Enterolactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。